molecular formula C19H16N2O3S B5158770 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid

4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid

Cat. No. B5158770
M. Wt: 352.4 g/mol
InChI Key: QBWLCEADQZCILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid, also known as TAPI-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TAPI-1 is a protease inhibitor that has been shown to inhibit the activity of several key enzymes involved in the process of inflammation and cancer progression.

Scientific Research Applications

4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been shown to have potential applications in several areas of scientific research, including cancer biology, immunology, and inflammation. 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the activity of several key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and ADAM (a disintegrin and metalloproteinase) proteins. 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the release of cytokines, such as TNF-alpha, from activated immune cells, which may have implications for the treatment of inflammatory diseases.

Mechanism of Action

4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid acts as a protease inhibitor by binding to the active site of MMPs and ADAM proteins, preventing the cleavage of extracellular matrix components and cell surface receptors. 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid also inhibits the activation of pro-inflammatory cytokines, such as TNF-alpha, by preventing the processing of their precursor forms. The mechanism of action of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects:
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell invasion and metastasis, the inhibition of angiogenesis, and the suppression of inflammation. 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has several advantages for use in lab experiments, including its high potency and specificity for MMPs and ADAM proteins, its stability in aqueous solutions, and its low toxicity. However, 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid also has some limitations, including its relatively high cost and the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several potential future directions for research on 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid, including the development of more potent and specific inhibitors of MMPs and ADAM proteins, the investigation of the effects of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid on other proteases and signaling pathways, and the evaluation of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid in animal models of cancer and inflammatory diseases. Additionally, the development of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid analogs with improved pharmacokinetic properties may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
In conclusion, 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid is a promising chemical compound that has potential applications in several areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound. Further research on 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid involves several steps, including the reaction of 4-methyl-2-quinoline thiol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography. The synthesis of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been described in detail in several research articles.

properties

IUPAC Name

4-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-14-8-6-13(7-9-14)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLCEADQZCILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid

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